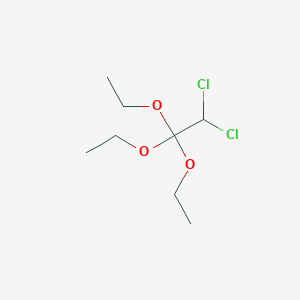
2,2-Dichloro-1,1,1-triethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,1,1-triethoxyethane is an organic compound with the molecular formula C8H16Cl2O3 It is a chlorinated derivative of ethane, characterized by the presence of two chlorine atoms and three ethoxy groups attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,1,1-triethoxyethane can be synthesized through the reaction of 2,2-dichloroethanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques can help in the separation and purification of the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1,1-triethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ethoxy groups can be hydrolyzed to form 2,2-dichloroethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and other reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are examples of oxidizing agents used in oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 2,2-Dichloroethanol and ethanol are typical products of hydrolysis.
Oxidation Products: Carboxylic acids and aldehydes are major products formed during oxidation.
Scientific Research Applications
2,2-Dichloro-1,1,1-triethoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a tool for studying disease mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1,1-triethoxyethane involves its interaction with nucleophiles and oxidizing agents. The chlorine atoms and ethoxy groups make it a versatile compound for various chemical transformations. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-triethoxyethane: Similar in structure but with one chlorine atom, it exhibits different reactivity and applications.
2,2-Dichloro-1,1,1-trimethoxyethane: This compound has methoxy groups instead of ethoxy groups, leading to variations in its chemical behavior and uses.
Uniqueness
2,2-Dichloro-1,1,1-triethoxyethane is unique due to its combination of chlorine and ethoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2,2-dichloro-1,1,1-triethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMPARWUDMKPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)Cl)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508121 |
Source


|
| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54567-92-9 |
Source


|
| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthodichloroacetic Acid Triethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)



![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)



